Cas no 955748-36-4 (N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-(2-benzoyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-3,4-dimethyl-
- 955748-36-4
- N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide
- F2417-0625
- AKOS024647500
-
- Inchi: 1S/C24H24N2O3S/c1-17-8-11-23(14-18(17)2)30(28,29)25-22-10-9-19-12-13-26(16-21(19)15-22)24(27)20-6-4-3-5-7-20/h3-11,14-15,25H,12-13,16H2,1-2H3
- InChI Key: FTSKTSDRRIWTEY-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC3=C(C=C2)CCN(C(=O)C2=CC=CC=C2)C3)(=O)=O)=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 420.15076381g/mol
- Monoisotopic Mass: 420.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 621.3±65.0 °C(Predicted)
- pka: 8.92±0.20(Predicted)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA71176-1mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 1mg |
$245.00 | 2024-05-20 | ||
| A2B Chem LLC | BA71176-5mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 5mg |
$272.00 | 2024-05-20 | ||
| A2B Chem LLC | BA71176-10mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 10mg |
$291.00 | 2024-05-20 | ||
| A2B Chem LLC | BA71176-25mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 25mg |
$360.00 | 2024-05-20 | ||
| A2B Chem LLC | BA71176-50mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 50mg |
$504.00 | 2024-05-20 | ||
| A2B Chem LLC | BA71176-100mg |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 100mg |
$697.00 | 2024-05-20 | ||
| Life Chemicals | F2417-0625-2μmol |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2417-0625-5μmol |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2417-0625-10μmol |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2417-0625-20μmol |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide |
955748-36-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide
Introduction to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS No. 955748-36-4)
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide, identified by its CAS number 955748-36-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of both the tetrahydroisoquinoline and sulfonamide moieties in its molecular framework suggests a multifaceted pharmacophoric profile, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The tetrahydroisoquinoline scaffold is a well-documented pharmacological motif that is frequently encountered in natural products and synthetic drugs. Its structural versatility allows for the modulation of various biological targets, including enzymes and receptors involved in neurotransmission, cardiovascular function, and cancer pathways. In particular, derivatives of tetrahydroisoquinoline have been extensively studied for their potential in treating neurological disorders such as Parkinson's disease and depression. The benzoyl group appended to the tetrahydroisoquinoline ring in this compound likely enhances its metabolic stability and binding affinity to biological targets.
The second key pharmacophore in N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is the sulfonamide moiety. Sulfonamides are a class of heterocyclic compounds that have been widely utilized in medicinal chemistry due to their broad spectrum of biological activities. They exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the development of drugs targeting conditions such as diabetes, inflammation, and bacterial infections. The sulfonamide group in this compound is positioned at the para position relative to the dimethylbenzene ring, which may influence its interactions with biological targets by providing additional steric and electronic effects.
The combination of these two pharmacophores—the tetrahydroisoquinoline scaffold and the sulfonamide group—creates a molecule with a rich potential for biological activity. The dimethyl substituents on the benzene ring further contribute to the compound's structural complexity and may play a role in modulating its pharmacokinetic properties. This compound has been synthesized through multi-step organic transformations that involve key reactions such as condensation, cyclization, and sulfonylation. The synthesis route must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
In recent years, there has been growing interest in developing novel therapeutic agents based on natural product-inspired scaffolds. The tetrahydroisoquinoline scaffold is particularly attractive due to its presence in numerous bioactive natural products. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide exemplifies this trend by incorporating elements from both natural product chemistry and synthetic drug design. The sulfonamide group adds an additional layer of complexity that may enhance the molecule's ability to interact with biological targets in a specific manner.
The potential applications of this compound are broad and span multiple therapeutic areas. Initial studies have suggested that it may exhibit properties relevant to neurological disorders due to the presence of the tetrahydroisoquinoline moiety. Furthermore, its sulfonamide component may provide additional therapeutic benefits by interacting with targets involved in inflammation or metabolic diseases. Detailed pharmacological profiling is required to fully elucidate its mechanism of action and therapeutic potential.
The synthesis and characterization of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide have been facilitated by advancements in synthetic methodologies and analytical techniques. High-resolution spectroscopy methods such as NMR spectroscopy (both 1D and 2D) have been instrumental in confirming the molecular structure of this complex compound. Additionally, mass spectrometry has provided valuable insights into its fragmentation patterns and purity profile.
The development of novel sulfonamide-based drugs has been further accelerated by computational chemistry approaches. Molecular modeling techniques have allowed researchers to predict the binding modes of this compound with potential biological targets such as enzymes or receptors. These predictions can guide the design of next-generation analogs with improved efficacy and selectivity. The integration of experimental data with computational models has become an indispensable tool in modern drug discovery.
In conclusion, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a tetrahydroisoquinoline scaffold with a sulfonamide group—position it as a versatile molecule with potential applications across multiple therapeutic areas. Continued investigation into its biological activity will be crucial for determining its clinical relevance and unlocking new possibilities for drug development.
955748-36-4 (N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)